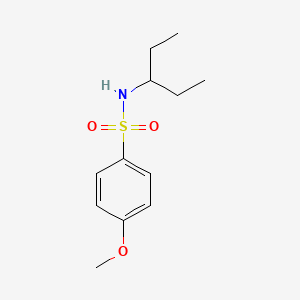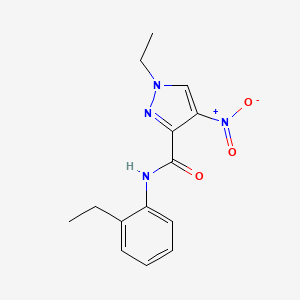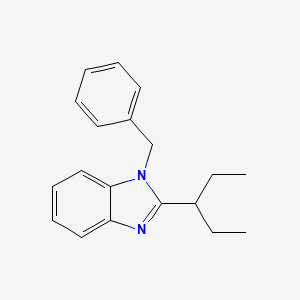
2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol, also known as compound 1, is a novel pyrimidine derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized and studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively in the laboratory, and its potential therapeutic applications have been investigated. One of the main areas of research for 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 is its anti-tumor activity. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and liver cancer. Compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor activity, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has also been studied for its anti-inflammatory and anti-oxidant properties. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Compound 1 has also been shown to reduce oxidative stress in animal models of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Compound 1 has also been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 can reduce tumor growth and induce apoptosis in cancer cells. Compound 1 has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory and oxidative stress-related diseases. In addition, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize using a multi-step process, and high yields of the 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol can be obtained. Compound 1 is also stable and can be stored for long periods of time. In addition, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has been shown to have low toxicity in animal models, making it a safe 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol to use in lab experiments.
However, there are also some limitations to using 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 in lab experiments. One limitation is that the mechanism of action of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 is not fully understood, which makes it difficult to design experiments to investigate its activity. In addition, 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has not yet been tested in human clinical trials, so its potential therapeutic applications in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1. One direction is to investigate the mechanism of action of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 in more detail, to better understand how it inhibits various signaling pathways in cells. Another direction is to test the efficacy of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 in animal models of various diseases, including cancer, inflammation, and oxidative stress-related diseases. Finally, future research could focus on developing analogs of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 with improved activity and lower toxicity, to further explore its potential therapeutic applications.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process that involves the reaction of 4-isopropoxy-3-methylbenzaldehyde with ethyl cyanoacetate to form a cyanoacetate intermediate. This intermediate is then reacted with guanidine carbonate to form the pyrimidine ring, which is subsequently reduced to form 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1. The synthesis method of 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol 1 has been optimized in the laboratory, and high yields of the 2-amino-5-(4-isopropoxy-3-methylbenzyl)-4,6-pyrimidinediol can be obtained using this method.
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-8(2)21-12-5-4-10(6-9(12)3)7-11-13(19)17-15(16)18-14(11)20/h4-6,8H,7H2,1-3H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZMWUSSHORLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(N=C(NC2=O)N)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)

![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)

